3-(3-Methylphenyl)-1-propylpiperidine--hydrogen chloride (1/1)
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Overview
Description
3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3-methylphenyl group and a propyl chain. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) typically involves the reaction of 3-methylphenylmagnesium bromide with 1-propylpiperidine in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
In an industrial setting, the production of 3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methylphenyl)-1-propylpiperidine
- 3-(3-Methylphenyl)-1-butylpiperidine
- 3-(3-Methylphenyl)-1-ethylpiperidine
Uniqueness
3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
CAS No. |
79412-51-4 |
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Molecular Formula |
C15H24ClN |
Molecular Weight |
253.81 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1-propylpiperidine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-3-9-16-10-5-8-15(12-16)14-7-4-6-13(2)11-14;/h4,6-7,11,15H,3,5,8-10,12H2,1-2H3;1H |
InChI Key |
RHFLFFLNDKHYFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC=CC(=C2)C.Cl |
Origin of Product |
United States |
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